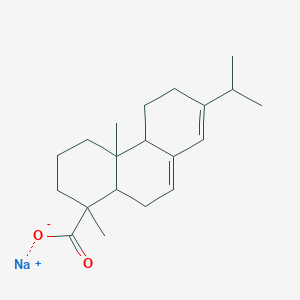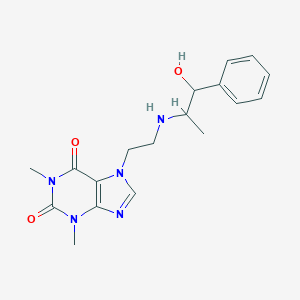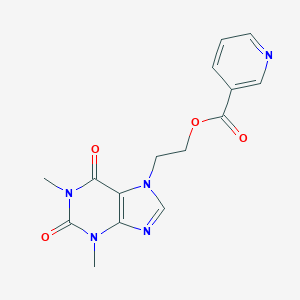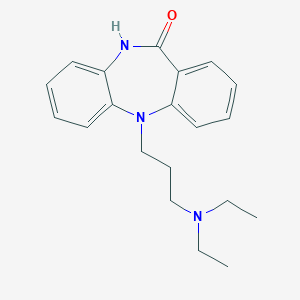![molecular formula C12H19NO2 B087594 {2-[3-(Diméthylamino)propoxy]phényl}méthanol CAS No. 14573-97-8](/img/structure/B87594.png)
{2-[3-(Diméthylamino)propoxy]phényl}méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is an aromatic ether . It is also known by other names such as “2-3-dimethylamino propoxy phenyl methanol”, “2-3-dimethylamino propoxy phenyl”, and "benzenemethanol,2-3-dimethylamino propoxy" .
Molecular Structure Analysis
The molecular formula of “{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is C12H19NO2 . The InChI Key is KEQGOXOOPXJVFM-UHFFFAOYSA-N . The SMILES representation is CN©CCCOC1=CC=CC=C1CO .Physical And Chemical Properties Analysis
The molecular weight of “{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is 209.28 g/mol . It has a XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The topological polar surface area is 32.7 Ų .Applications De Recherche Scientifique
Études biochimiques
Ce composé peut servir de sonde moléculaire dans les études biochimiques. Sa capacité à pénétrer les membranes biologiques grâce au groupe diméthylamino pourrait être précieuse pour l'étude de la dynamique membranaire ou pour la délivrance de molécules bioactives dans les cellules.
Chacune de ces applications représente un domaine unique où {2-[3-(Diméthylamino)propoxy]phényl}méthanol peut contribuer de manière significative à la recherche scientifique. La polyvalence du composé et son potentiel de modification en font un atout précieux dans diverses branches de la chimie et de la biologie .
Safety and Hazards
“{2-[3-(Dimethylamino)propoxy]phenyl}methanol” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Mécanisme D'action
Target of Action
The safety data sheet indicates that it may have an effect on the respiratory system .
Mode of Action
It’s known that the compound is an aromatic ether , which suggests it might interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.
Biochemical Pathways
It’s known that benzylic halides, which are structurally similar to this compound, can undergo nucleophilic substitution reactions . This suggests that {2-[3-(Dimethylamino)propoxy]phenyl}methanol might also participate in similar reactions, potentially affecting various biochemical pathways.
Pharmacokinetics
Its molecular weight (20929 g/mol) falls within the range generally favorable for oral bioavailability in drug molecules.
Result of Action
The safety data sheet indicates that it may cause respiratory irritation , suggesting it might have an effect at the cellular level in the respiratory system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {2-[3-(Dimethylamino)propoxy]phenyl}methanol. For instance, it’s recommended to store the compound in a well-ventilated place and keep the container tightly closed . , indicating that it might have potential environmental toxicity.
Propriétés
IUPAC Name |
[2-[3-(dimethylamino)propoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,14H,5,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGOXOOPXJVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633605 |
Source


|
| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14573-97-8 |
Source


|
| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


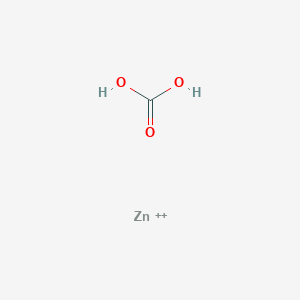
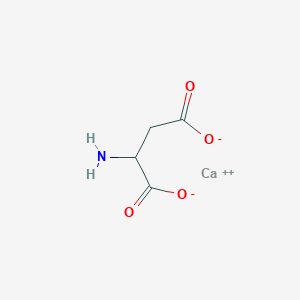

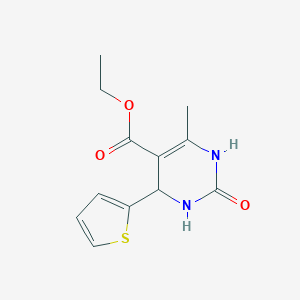

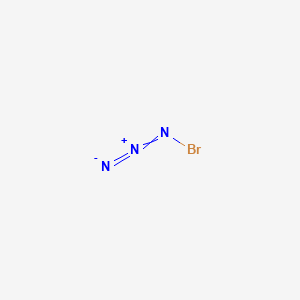

![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
